Cas no 127892-81-3 (4-Pyrimidinol,2-phenyl-)

4-Pyrimidinol,2-phenyl- is a heterocyclic organic compound featuring a pyrimidine core substituted with a phenyl group at the 2-position and a hydroxyl group at the 4-position. This structure imparts unique chemical properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its aromatic and polar functional groups enhance reactivity in nucleophilic and electrophilic substitution reactions, facilitating the development of biologically active derivatives. The compound's stability under standard conditions and compatibility with common organic solvents further contribute to its utility in research and industrial applications. Its versatility in medicinal chemistry, particularly in the design of kinase inhibitors and antimicrobial agents, underscores its significance in drug discovery.
4-Pyrimidinol,2-phenyl- structure
4-Pyrimidinol,2-phenyl- structure
Product Name:4-Pyrimidinol,2-phenyl-
CAS No:127892-81-3
MF:C10H8N2O
MW:172.18332195282
CID:103071
PubChem ID:259156
Update Time:2025-10-28

4-Pyrimidinol,2-phenyl- Chemical and Physical Properties

Names and Identifiers

    • 4-Pyrimidinol,2-phenyl-
    • 2-Phenyl-4(3H)-pyrimidinone
    • 2-phenyl-4-Pyrimidinol
    • 2-PHENYL-PYRIMIDIN-4-OL
    • 4-Pyrimidinol,2-phenyl-(9CI)
    • A875224
    • J-510268
    • 2-phenylpyrimidin-4-ol
    • SCHEMBL1133436
    • 4-Hydroxy-2-phenylpyrimidine
    • 4(1H)-Pyrimidinone, 2-phenyl-
    • SB55949
    • 2-phenyl-3,4-dihydropyrimidin-4-one
    • 2-phenylpyrimidin-4(3H)-one
    • 2-phenyl-4-pyrimidone
    • MFCD00234618
    • 4(3H)-Pyrimidinone, 2-phenyl-
    • CS-0205291
    • AA-516/25012253
    • 127892-81-3
    • NSC-88808
    • 2-Phenyl-4(1H)-pyrimidinone #
    • SCHEMBL9698187
    • FT-0613316
    • DTXSID70955270
    • 2-phenyl-1H-pyrimidin-6-one
    • 2-Phenyl-3H-pyrimidin-4-on
    • AB05266
    • F50833
    • NSC88808
    • EN300-61706
    • Z445152826
    • 2-Phenyl-4-hydroxypyrimidine
    • Hydroxyphenylpyrimidin
    • AKOS015830571
    • AKOS009845593
    • 33643-94-6
    • 2-phenyl-3H-pyrimidin-4-one
    • Inchi: 1S/C10H8N2O/c13-9-6-7-11-10(12-9)8-4-2-1-3-5-8/h1-7H,(H,11,12,13)
    • InChI Key: JJXBLRJIMBFLMY-UHFFFAOYSA-N
    • SMILES: O=C1C=CN=C(C2C=CC=CC=2)N1

Computed Properties

  • Exact Mass: 172.06374
  • Monoisotopic Mass: 172.064
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 262
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 41.5A^2

Experimental Properties

  • Density: 1.2
  • Boiling Point: °Cat760mmHg
  • Flash Point: °C
  • Refractive Index: 1.623
  • PSA: 46.01
  • LogP: 1.84920

4-Pyrimidinol,2-phenyl- Pricemore >>

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4-Pyrimidinol,2-phenyl- Related Literature

Additional information on 4-Pyrimidinol,2-phenyl-

Comprehensive Guide to 4-Pyrimidinol,2-phenyl- (CAS No. 127892-81-3): Properties, Applications, and Market Insights

4-Pyrimidinol,2-phenyl- (CAS No. 127892-81-3) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. This heterocyclic compound, featuring a pyrimidine core substituted with a phenyl group, serves as a critical intermediate in the synthesis of bioactive molecules. Researchers and industry professionals frequently search for terms like "2-phenyl-4-pyrimidinol uses" or "CAS 127892-81-3 suppliers", reflecting its growing relevance in drug discovery and material science.

The molecular structure of 4-Pyrimidinol,2-phenyl- combines aromatic stability with hydrogen-bonding capabilities, making it valuable for designing enzyme inhibitors and small-molecule therapeutics. Recent studies highlight its role in developing kinase inhibitors, a hot topic in oncology research. With the global pharmaceutical market projected to reach $1.5 trillion by 2025, compounds like 2-phenylpyrimidin-4-ol are increasingly sought after for their modular chemistry in targeted drug delivery systems.

From a synthetic chemistry perspective, 127892-81-3 demonstrates remarkable versatility. Its pyrimidine scaffold allows for diverse functionalization, addressing current industry demands for structure-activity relationship (SAR) optimization. Laboratories exploring heterocyclic compound libraries often prioritize this building block, as evidenced by rising searches for "pyrimidine derivatives in medicinal chemistry" and "phenyl-substituted heterocycles" across scientific databases.

The compound's physicochemical properties—including moderate water solubility (approximately 1.2 g/L at 25°C) and melting point of 178-182°C—make it suitable for various formulation approaches. These characteristics align with trending research areas such as bioavailability enhancement and green chemistry applications. Notably, its logP value of 2.3 suggests favorable membrane permeability, explaining its popularity in central nervous system (CNS) drug development projects.

Market analysis reveals expanding applications of 4-Pyrimidinol,2-phenyl- beyond pharmaceuticals. The agrochemical sector utilizes its derivatives as plant growth regulators, while material scientists investigate its potential in organic electronic materials. This multidisciplinary utility corresponds with increasing Google Trends data for "specialty chemical intermediates" and "high-value heterocycles", particularly in Asia-Pacific research hubs.

Quality standards for CAS 127892-81-3 typically require ≥98% purity (HPLC), with strict control of residual solvents. Current Good Manufacturing Practice (cGMP) compliant versions are available for preclinical development, addressing the pharmaceutical industry's emphasis on quality by design (QbD) principles. Analytical methods like HPLC-UV and LC-MS are commonly employed for characterization, as detailed in recent publications indexed under "pyrimidine analytical protocols".

Emerging research directions include exploring metal-organic frameworks (MOFs) incorporating 2-phenyl-4-pyrimidinol ligands for catalytic applications. This intersects with the booming field of sustainable chemistry, where scientists search for "eco-friendly heterocyclic catalysts". The compound's thermal stability (decomposition temperature >300°C) further supports such advanced applications in industrial chemical processes.

Supply chain dynamics for 127892-81-3 reflect broader trends in fine chemical distribution. Major producers have implemented just-in-time inventory systems to meet fluctuating demand from contract research organizations (CROs). Recent patents involving this compound (e.g., WO2022155578A1) have driven increased inquiries about "pyrimidine derivative patent landscape", particularly among intellectual property specialists.

Environmental and safety profiles of 4-Pyrimidinol,2-phenyl- comply with standard laboratory handling protocols. While not classified as hazardous under GHS criteria, proper personal protective equipment (PPE) including gloves and safety goggles is recommended during handling—a detail frequently queried in "chemical safety data sheets" searches. The compound's ecological impact falls within acceptable limits for industrial wastewater discharge standards.

Future prospects for CAS 127892-81-3 appear promising, with computational chemistry studies predicting novel bioactive conformations. The rise of AI-assisted molecular design has generated new interest in its pharmacophore features, as seen in growing literature citations. As the scientific community continues exploring structure-based drug design, this compound remains a valuable asset for medicinal chemistry innovation across therapeutic areas.

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